molecular formula C9H9NOS2 B1627492 5-Methoxy-2-(methylthio)benzo[d]thiazole CAS No. 3507-37-7

5-Methoxy-2-(methylthio)benzo[d]thiazole

Cat. No. B1627492
Key on ui cas rn: 3507-37-7
M. Wt: 211.3 g/mol
InChI Key: RMUMZYWOHVVMJU-UHFFFAOYSA-N
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Patent
US05102781

Procedure details

5-Methoxy-2-mercaptobenzothiazole (18.3 g, 0.1 mol) was dispersed in 125 ml 95% ethanol. Addition of 10.1 g (0.1 mol) triethylamine gave a brown solution. Addition of iodomethane (14.2 g, 0.1 mol) was slightly exothermic. Additional heating brought the mixture to reflux for 2 hours. After cooling, the residue was dispersed in isopropanol and filtered to remove triethylammonium iodide. The filtrate was mixed with water and the layers separated. The aqueous phase was extracted 3×50 ml methylene chloride. The organic portions were combined, washed and brine, and dried with Na2SO4. Filtration and rotary evaporation yielded 21.85 g brown liquid which was distilled at 158°-162° C. (0.125 mm) to give 16.73 g (85%).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([SH:11])=[N:8][C:7]=2[CH:12]=1.[CH2:13](N(CC)CC)C.IC>C(O)C.C(O)(C)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10][C:9]([S:11][CH3:13])=[N:8][C:7]=2[CH:12]=1

Inputs

Step One
Name
Quantity
18.3 g
Type
reactant
Smiles
COC=1C=CC2=C(N=C(S2)S)C1
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
14.2 g
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave a brown solution
TEMPERATURE
Type
TEMPERATURE
Details
Additional heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove triethylammonium iodide
ADDITION
Type
ADDITION
Details
The filtrate was mixed with water
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3×50 ml methylene chloride
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, and dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=C(N=C(S2)SC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.85 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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